N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
Preparation Methods
The synthesis of N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(3-chlorobenzoyl)-N'-[2-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:
- 3-chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3-chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the trifluoromethyl group in these compounds is a common feature that contributes to their unique properties .
Properties
Molecular Formula |
C15H10ClF3N2OS |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H10ClF3N2OS/c16-10-5-3-4-9(8-10)13(22)21-14(23)20-12-7-2-1-6-11(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
InChI Key |
MIPCSXPBTPSDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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